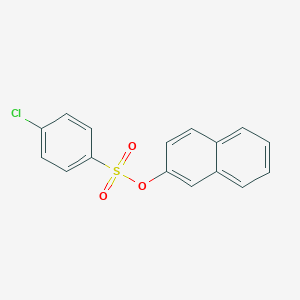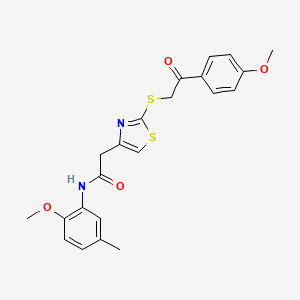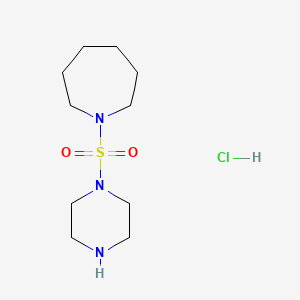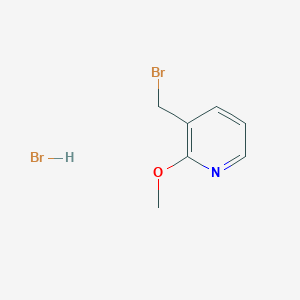![molecular formula C12H11N5O3 B2367511 N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775496-52-0](/img/structure/B2367511.png)
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a heterocyclic compound. It belongs to the class of 1,2,3-triazole-fused pyrazines . These compounds are obtained through a variety of synthetic routes and have found wide applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazole-fused pyrazines involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Molecular Structure Analysis
The molecular structure of “N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” can be characterized by IR and multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the formation of 1,2,3-triazole-fused pyrazines include cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” can be characterized by IR and multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry, and single-crystal X-ray diffraction .Applications De Recherche Scientifique
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability, which are important properties in this field .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They can be used to link two molecules together, which is a key process in biological research .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their ability to mimic an E or a Z amide bond .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used as fluorescent probes .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Orientations Futures
The future directions for the research and application of 1,2,3-triazole-fused pyrazines are promising. They have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity, as fluorescent probes, and as structural units of polymers . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Mécanisme D'action
Target of Action
The primary targets of this compound are CDK2 and c-Met kinase . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells . On the other hand, c-Met kinase is a receptor tyrosine kinase that plays a key role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its targets, inhibiting their activity. It has been found to exhibit significant inhibitory activity against CDK2 . It also shows superior c-Met kinase inhibition ability at the nanomolar level . The inhibition of these kinases leads to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell cycle progression and apoptosis. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The inhibition of c-Met kinase affects various downstream signaling pathways involved in cell growth and survival .
Result of Action
The compound’s action results in significant anti-tumor activity. It has been found to exhibit excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It also shows superior cytotoxic activities against MCF-7 and HCT-116 . These effects are likely due to the compound’s ability to inhibit CDK2 and c-Met kinase, leading to cell cycle arrest and induction of apoptosis .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7-6-17-10(12(19)14-7)9(15-16-17)11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,18)(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPDILXEVRCKCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)






![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)

![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2367451.png)